molecular formula C33H45N6O12P B12398250 p60c-src substrate II, phosphorylated

p60c-src substrate II, phosphorylated

Cat. No.: B12398250
M. Wt: 748.7 g/mol
InChI Key: SPIKAYKUYUFETJ-QAXPSLGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p60c-src substrate II, phosphorylated: is a pentapeptide and a phosphorylated polypeptide form of p60c-src substrate II. Protein phosphorylation is an important post-translational modification of proteins that is indispensable in biological regulations . This compound is widely used in scientific research due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p60c-src substrate II, phosphorylated involves the phosphorylation of p60c-src substrate II. This process typically requires specific conditions to ensure the correct addition of the phosphate group to the polypeptide chain . The exact synthetic route may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the compound .

Chemical Reactions Analysis

Types of Reactions: p60c-src substrate II, phosphorylated primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in biological systems .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the phosphorylated and dephosphorylated forms of p60c-src substrate II .

Scientific Research Applications

Chemistry: In chemistry, p60c-src substrate II, phosphorylated is used as a model compound to study phosphorylation and dephosphorylation reactions. It helps in understanding the mechanisms and kinetics of these reactions .

Biology: In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification that regulates various cellular processes. It is also used in studies related to signal transduction pathways .

Medicine: In medical research, this compound is used to investigate the role of phosphorylation in diseases such as cancer. It helps in identifying potential therapeutic targets and developing new treatments .

Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors, which are important drugs for treating various diseases .

Mechanism of Action

p60c-src substrate II, phosphorylated exerts its effects through the process of phosphorylation. The phosphate group is added to specific amino acid residues in the polypeptide chain by kinase enzymes. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets and pathways involved include signal transduction pathways that control cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: p60c-src substrate II, phosphorylated is unique due to its specific phosphorylation state, which is crucial for its role in biological processes. This compound provides valuable insights into the mechanisms of protein phosphorylation and its regulation .

Properties

Molecular Formula

C33H45N6O12P

Molecular Weight

748.7 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1

InChI Key

SPIKAYKUYUFETJ-QAXPSLGGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C

Origin of Product

United States

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